molecular formula C18H18N4O2 B611130 Takinib CAS No. 1111556-37-6

Takinib

カタログ番号 B611130
CAS番号: 1111556-37-6
分子量: 322.36
InChIキー: UOZVVPXKJGOFIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Takinib is a selective inhibitor of TAK1/MAP3K7 kinase, a key regulator of cell death . It binds in the TAK1 ATP-binding pocket with an IC50 value of 9.5 nM . Takinib selectively induces apoptosis following TNF-α stimulation in rheumatoid arthritis and breast cancer .


Synthesis Analysis

The synthesis of Takinib involves the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with an appropriate amine in n-propanol at 150°C . The reaction is carried out in a sealed tube and is refluxed overnight .


Molecular Structure Analysis

Takinib is a small molecule with the molecular formula C18H18N4O2 . It preferentially binds and inhibits TAK1 over other targets . The X-ray structure reveals that Takinib binds deep in the ATP-binding pocket of TAK1 .


Physical And Chemical Properties Analysis

Takinib is a solid substance with a molecular weight of 322.36 g/mol . Its CAS number is 1111556-37-6 . It is supplied as a lyophilized powder and is soluble in DMSO at 50 mg/mL .

科学的研究の応用

Rheumatoid Arthritis

  • Scientific Field: Medical Science, Rheumatology
  • Summary of Application: Takinib has been found to inhibit inflammation in human rheumatoid arthritis synovial fibroblasts by targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) pathway .
  • Methods of Application: The study used Western blot analysis to investigate the effects of Takinib on IL-1β-induced TAK1 phosphorylation and the JAK/STAT pathway in human rheumatoid arthritis synovial fibroblasts (RASFs) in vitro .
  • Results or Outcomes: The study found that Takinib led to an unexpected increase in IL-1β-induced TAK1 phosphorylation, while simultaneously demonstrating the inhibition of the JAK/STAT pathway in RASFs . The findings suggest that Takinib inhibits inflammatory markers mainly by interfering with IL-1β-induced STAT3 and JNK .

Cancer and Autoimmune Disease

  • Scientific Field: Oncology, Immunology
  • Summary of Application: Takinib, a selective TAK1 inhibitor, has been found to broaden the therapeutic efficacy of TNF-α inhibition for cancer and autoimmune disease .
  • Methods of Application: The study investigated the kinetics of the Takinib-TAK1 interaction by determining how this interaction is affected by increasing ATP concentrations . The activity of purified TAK1 protein was assayed in the presence of DMSO (vehicle), 10nM, and 50nM Takinib and increasing concentrations of ATP .
  • Results or Outcomes: The study found that Takinib induces apoptosis in a TNF-α-dependent manner in rheumatoid arthritis and breast cancer models . It also revealed a substrate-like mechanism for autophosphorylation for TAK1 .

Gouty Arthritis

  • Scientific Field: Medical Science, Rheumatology
  • Summary of Application: Takinib has been found to inhibit inflammation in diseases such as gouty arthritis . The central position it occupies between the mitogen activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways makes it an attractive therapeutic target .
  • Methods of Application: The study used Western blot analysis to investigate the effects of Takinib on IL-1β-induced TAK1 phosphorylation and the JAK/STAT pathway in human rheumatoid arthritis synovial fibroblasts (RASFs) in vitro .
  • Results or Outcomes: An analysis through Western blot showed an unexpected increase in IL-1β-induced TAK1 phosphorylation—a prerequisite for and indicator of its functional potential—by takinib while simultaneously demonstrating the inhibition of the JAK/STAT pathway .

Inflammatory Disease

  • Scientific Field: Immunology
  • Summary of Application: Takinib has utility in the treatment of inflammatory disease by locally suppressing TNF production from invading macrophages .
  • Methods of Application: The study did not provide specific details on the methods of application or experimental procedures .
  • Results or Outcomes: The study did not provide specific details on the results or outcomes obtained .

Traumatic Brain Injury

  • Scientific Field: Neurology
  • Summary of Application: Takinib has shown promising activity in preclinical studies for the treatment of traumatic brain injury (TBI). It has been found to suppress TBI progression in rats by decreasing TAK1, p-TAK1, nuclear p65, and ionized calcium-binding adaptor molecule 1 levels while upregulating IκB-α expression .
  • Methods of Application: A modified Feeney’s weight-drop model was employed to cause TBI in mature male Sprague-Dawley rats. One day after induction of TBI in the rats, they received an intracerebroventricular injection of takinib, and their histopathology and behavior were assessed .
  • Results or Outcomes: Takinib significantly inhibited the production of two pro-inflammatory factors, tumor necrosis factor-α, and interleukin-1β. Furthermore, takinib remarkably upregulated the expression of tight junction proteins zonula occludens-1 and claudin-5 and reduced cerebral edema. Takinib effectively suppressed apoptosis via downregulation of cleaved caspase 3 and Bax and reduction of TUNEL-positive stained cell count. Thus, an enhancement of neuronal function and survival was observed post-TBI .

Inflammatory Conditions

  • Scientific Field: Immunology
  • Summary of Application: Takinib has shown great promise in the treatment of inflammatory conditions. It has been found to inhibit inflammation by targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) pathway .
  • Methods of Application: The study used Western blot analysis to investigate the effects of Takinib on IL-1β-induced TAK1 phosphorylation and the JAK/STAT pathway in human rheumatoid arthritis synovial fibroblasts (RASFs) in vitro .
  • Results or Outcomes: An analysis through Western blot showed an unexpected increase in IL-1β-induced TAK1 phosphorylation—a prerequisite for and indicator of its functional potential—by takinib while simultaneously demonstrating the inhibition of the JAK/STAT pathway .

特性

IUPAC Name

3-N-(1-propylbenzimidazol-2-yl)benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-2-10-22-15-9-4-3-8-14(15)20-18(22)21-17(24)13-7-5-6-12(11-13)16(19)23/h3-9,11H,2,10H2,1H3,(H2,19,23)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZVVPXKJGOFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Takinib

CAS RN

1111556-37-6
Record name Takinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1111556376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAKINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z56NTB3YHJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
J Totzke, D Gurbani, R Raphemot, PF Hughes… - Cell chemical …, 2017 - cell.com
… Here, we describe Takinib, a potent and selective TAK1 inhibitor … We demonstrate that Takinib is an inhibitor of autophosphorylated … Overall, Takinib is an attractive starting point for the …
Number of citations: 116 www.cell.com
SA Scarneo, LS Eibschutz… - Arthritis …, 2019 - arthritis-research.biomedcentral.com
… takinib and cytokine secretion analyzed by cytokine/chemokine proteome array. Cytotoxicity of takinib … Here, we show takinib’s ability to reduce the clinical score in the CIA mouse model …
M Ghatrehsamani - Heliyon, 2023 - cell.com
… were treated with combination of Takinib, SB203580 or Metformin; … or in combination with Takinib, SB203580 and metformin … of TNF-α and Takinib reduced BCSCs population in a time …
Number of citations: 2 www.cell.com
PM Panipinto, AK Singh, FS Shaikh, RJ Siegel… - International Journal of …, 2021 - mdpi.com
… takinib, we isolated the nuclear extract from IL-1β stimulated human RASFs, with or without takinib … samples treated with either 10 µM takinib or 5 µM tofacitinib (Figure 3a). Surprisingly, …
Number of citations: 5 www.mdpi.com
S Hao, S Yuan, Z Liu, B Hou, S Feng… - Available at SSRN …, 2023 - papers.ssrn.com
… the potential neuroprotective impact of takinib on a TBI rat model. A … of takinib, and their histopathology and behavior were assessed. The results of this study demonstrated that takinib …
Number of citations: 2 papers.ssrn.com
SA Scarneo, A Mansourati, LS Eibschutz, J Totzke… - Scientific reports, 2018 - nature.com
… Our findings demonstrate that Takinib has utility in the treatment … of Takinib we stimulated THP-1 cells with LPS (10 ng/mL) and IFNγ (50 ng/mL) and treated the cells with Takinib at …
Number of citations: 29 www.nature.com
SA Scarneo, PF Hughes, KW Yang, DA Carlson… - Journal of Biological …, 2020 - ASBMB
… Recently, we reported the discovery of takinib, a potent and highly selective … –takinib complex structure and the structure of IRAK-1/4, here we defined critical contact sites of the takinib …
Number of citations: 18 www.jbc.org
R Raphemot, AL Eubanks, M Toro-Moreno… - Cell chemical …, 2019 - cell.com
… Here, we describe takinib as a small molecule to bind the atypical P… Takinib is a potent human TAK1 inhibitor, thus we developed … We demonstrate that takinib and HS220 decrease K63-…
Number of citations: 9 www.cell.com
W Wang, C Pang, J Zhang, L Peng, X Zhang, L Shi… - Frontiers in … - frontiersin.org
… Our study showed that takinib administration significantly inhibited phosphorylated TAK1 … effects of takinib against EBI after SAH. In general, our study demonstrated that takinib could …
Number of citations: 0 www.frontiersin.org
V Madka, G Pathuri, G Kuma, A Singh, N Stratton… - Cancer Prevention …, 2022 - AACR
… increase in normal pancreas in Takinib administered KC mice. Taken together our results suggest that TAK1 is a valuable target for PDAC, and Takinib possesses efficacy against the …
Number of citations: 0 aacrjournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。